molecular formula C7H4F2O3 B6197024 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione CAS No. 2680539-69-7

5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione

Cat. No.: B6197024
CAS No.: 2680539-69-7
M. Wt: 174.10 g/mol
InChI Key: DSJPYBMKIDODDB-UHFFFAOYSA-N
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Description

5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione is a cyclic organic compound characterized by the presence of two fluorine atoms and a furan ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentadiene and fluorinated reagents.

    Cyclization Reaction: The cyclopentadiene undergoes a cyclization reaction with a fluorinated reagent under controlled conditions to form the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization and fluorination reactions efficiently.

    Optimized Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dichloro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione
  • 5,5-dibromo-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione
  • 5,5-diiodo-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione

Uniqueness

5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

CAS No.

2680539-69-7

Molecular Formula

C7H4F2O3

Molecular Weight

174.10 g/mol

IUPAC Name

5,5-difluoro-4,6-dihydrocyclopenta[c]furan-1,3-dione

InChI

InChI=1S/C7H4F2O3/c8-7(9)1-3-4(2-7)6(11)12-5(3)10/h1-2H2

InChI Key

DSJPYBMKIDODDB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(F)F)C(=O)OC2=O

Purity

95

Origin of Product

United States

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